N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine
Overview
Description
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C12H6BrF6N3 and its molecular weight is 386.09 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Researchers have synthesized and evaluated new antimicrobial additives based on pyrimidine derivatives, including compounds structurally related to N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine, for incorporation into surface coatings and printing ink pastes. These compounds have shown significant antimicrobial effects against various microbial strains, enhancing the physical and mechanical properties of polyurethane varnish formulations (El‐Wahab et al., 2015).
Gas Separation Applications
The synthesis and characterization of hyperbranched polyimides for gas separation applications have been explored, involving the polymerization of triamine monomers with commercially available dianhydride monomers. This research is indirectly related to the structural manipulation and applications of pyrimidine derivatives in creating materials with specific functionalities (Fang et al., 2000).
Antifungal and Cytotoxic Activities
Novel pyrazolopyrimidine derivatives, structurally akin to this compound, have been synthesized and evaluated for their antifungal and cytotoxic activities. These compounds have exhibited significant biological activities, underscoring the potential of pyrimidine derivatives in developing new therapeutic agents (Rahmouni et al., 2016).
Inhibitory Activity Against Ser/Thr Kinases
The synthesis of pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues has been reported, focusing on their inhibitory activity against Ser/Thr kinases. This research highlights the therapeutic potential of pyrimidine derivatives in targeting specific enzymes involved in disease processes (Deau et al., 2013).
Properties
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrF6N3/c13-7-3-6(11(14,15)16)4-8(5-7)21-10-20-2-1-9(22-10)12(17,18)19/h1-5H,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGKGAZJCIAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NC2=CC(=CC(=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrF6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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